(S)-1-(4-bromophenyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-bromophenyl)butylamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-bromophenyl)butylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-bromophenyl)butanol.
Conversion to Amine: The hydroxyl group of (S)-1-(4-bromophenyl)butanol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-bromophenyl)butylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Scientific Research Applications
(S)-1-(4-bromophenyl)butylamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-bromophenyl)butylamine: The enantiomer of (S)-1-(4-bromophenyl)butylamine with different stereochemistry.
1-(4-bromophenyl)ethylamine: A related compound with a shorter alkyl chain.
4-bromoamphetamine: A compound with a similar phenyl ring and bromine substitution but different amine structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the butylamine chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological properties.
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChI Key |
STORZZRBHMOXOC-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.